

Application Notes and Protocols for Bio-AMS Compound Studies

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Compound of Interest

Compound Name: Bio-AMS

Cat. No.: B15568280

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Introduction

Bio-AMS (5'-Deoxy-5'-[({5-[(3as,4s,6ar)-2-Oxohexahydro-1h-Thieno[3,4-D]imidazol-4-Yl]pentanoyl}sulfamoyl)amino]adenosine) is a potent and selective inhibitor of bacterial biotin protein ligase (BPL), also known as BirA.^{[1][2]} It demonstrates significant promise as an anti-tubercular agent, exhibiting activity against both drug-sensitive and multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of *Mycobacterium tuberculosis* (Mtb).^{[3][4]} The primary mechanism of action of **Bio-AMS** is the disruption of fatty acid and lipid biosynthesis, essential pathways for the integrity and viability of the mycobacterial cell wall.^{[1][4]}

These application notes provide a comprehensive research plan for investigating the effects of the **Bio-AMS** compound, detailing its mechanism of action, experimental protocols for its study, and guidelines for data presentation and visualization.

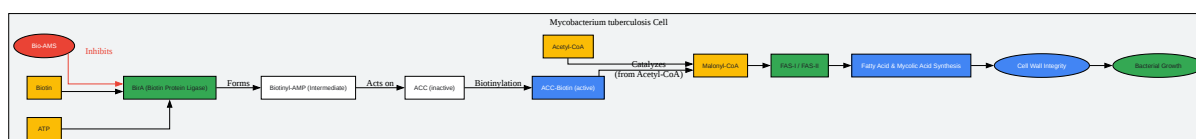
Mechanism of Action: Inhibition of Biotin Protein Ligase and Disruption of Fatty Acid Synthesis

Biotin protein ligase (BirA) is a crucial enzyme in *M. tuberculosis* that catalyzes the covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) subunit of acetyl-CoA carboxylases (ACCs).^{[4][5]} This biotinylation is a critical post-translational modification required for the activation of ACCs, which in turn catalyze the first committed step in fatty acid synthesis:

the carboxylation of acetyl-CoA to malonyl-CoA.[4][5] Malonyl-CoA serves as the primary building block for the elongation of fatty acids by both the fatty acid synthase-I (FAS-I) and FAS-II systems in mycobacteria.

Bio-AMS acts as a bisubstrate inhibitor, mimicking the reaction intermediate of BirA, biotinyl-AMP.[3][5] By binding tightly to the active site of BirA, **Bio-AMS** prevents the biotinylation of ACCs.[3] This leads to a depletion of functional ACCs, thereby halting the production of malonyl-CoA and arresting fatty acid and mycolic acid synthesis. The disruption of these vital biosynthetic pathways compromises the integrity of the complex mycobacterial cell envelope, ultimately leading to bacterial cell death.[4]

Signaling Pathway Diagram



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Caption: Mechanism of action of **Bio-AMS** in *M. tuberculosis*.

Experimental Protocols

In Vitro BirA Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of **Bio-AMS** against purified *M. tuberculosis* BirA enzyme.

Principle: The assay measures the production of pyrophosphate (PPi), a product of the BirA-catalyzed reaction, which is then converted to phosphate and detected colorimetrically.

Materials:

- Purified recombinant *M. tuberculosis* BirA enzyme
- Biotin
- ATP
- **Bio-AMS** (and other test compounds)
- Pyrophosphatase
- Phosphate detection reagent (e.g., Malachite Green-based)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
- 96-well microplates
- Microplate reader

Protocol:

- Prepare serial dilutions of **Bio-AMS** in the assay buffer.
- In a 96-well plate, add the assay buffer, BirA enzyme, and the test compound (**Bio-AMS**) or vehicle control (DMSO).
- Initiate the reaction by adding a mixture of biotin and ATP.
- Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
- Stop the reaction and measure the generated PPi by adding pyrophosphatase followed by the phosphate detection reagent.
- Measure the absorbance at the appropriate wavelength (e.g., 650 nm).

- Calculate the percent inhibition for each concentration of **Bio-AMS** and determine the IC50 value.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of **Bio-AMS** required to inhibit the visible growth of *M. tuberculosis*.

Principle: A broth microdilution method is used to assess the bacteriostatic or bactericidal activity of the compound against *M. tuberculosis*.[\[6\]](#)

Materials:

- *M. tuberculosis* H37Rv (or other relevant strains)
- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
- **Bio-AMS** stock solution in DMSO
- 96-well microplates
- Resazurin solution (for viability assessment)

Protocol:

- Prepare a standardized inoculum of *M. tuberculosis* in Middlebrook 7H9 broth.
- Prepare two-fold serial dilutions of **Bio-AMS** in the broth in a 96-well plate.
- Inoculate each well with the bacterial suspension. Include a drug-free growth control and a sterile control.
- Seal the plates and incubate at 37°C for 7-14 days.
- Determine the MIC as the lowest concentration of **Bio-AMS** that prevents visible turbidity or a color change after the addition of a viability indicator like resazurin.[\[7\]](#)

Intracellular Efficacy in Macrophage Infection Model

Objective: To evaluate the ability of **Bio-AMS** to inhibit the growth of *M. tuberculosis* within infected macrophages.

Principle: Macrophage cell lines are infected with *M. tuberculosis*, and the effect of **Bio-AMS** on the intracellular bacterial load is quantified by colony-forming unit (CFU) enumeration.[3]

Materials:

- Macrophage cell line (e.g., J774A.1 or THP-1)
- *M. tuberculosis* H37Rv
- Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)
- **Bio-AMS**
- Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
- Middlebrook 7H11 agar plates

Protocol:

- Seed macrophages in a 24-well plate and allow them to adhere.
- Infect the macrophages with *M. tuberculosis* at a specific multiplicity of infection (MOI).
- After incubation to allow for phagocytosis, wash the cells to remove extracellular bacteria.
- Add fresh medium containing various concentrations of **Bio-AMS** or a vehicle control.
- Incubate the infected cells for a defined period (e.g., 3-5 days).
- Lyse the macrophages to release intracellular bacteria.
- Prepare serial dilutions of the lysate and plate on Middlebrook 7H11 agar.
- Incubate the plates at 37°C for 3-4 weeks and count the CFUs.

- Calculate the reduction in CFU in treated wells compared to the untreated control.

Analysis of Fatty Acid and Mycolic Acid Synthesis

Objective: To confirm that **Bio-AMS** inhibits fatty acid and mycolic acid synthesis in whole *M. tuberculosis* cells.

Principle: *M. tuberculosis* cultures are metabolically labeled with a radioactive precursor (e.g., [¹⁴C]acetate), and the incorporation of the label into different lipid fractions is analyzed by thin-layer chromatography (TLC).^[6]

Materials:

- *M. tuberculosis* culture
- **Bio-AMS**
- [¹⁴C]acetic acid, sodium salt
- Lipid extraction solvents (e.g., chloroform/methanol mixture)
- TLC plates (silica gel)
- TLC developing solvents
- Phosphorimager or autoradiography film

Protocol:

- Grow *M. tuberculosis* to mid-log phase and treat with sub-MIC concentrations of **Bio-AMS** or a vehicle control for a defined period.
- Add [¹⁴C]acetate to the cultures and incubate for several hours to allow for metabolic labeling of lipids.
- Harvest the cells and extract the total lipids using an appropriate solvent system.
- Normalize the lipid extracts based on the initial cell density or total protein content.

- Spot equal amounts of the lipid extracts onto a TLC plate.
- Develop the chromatogram using a solvent system designed to separate different classes of fatty and mycolic acids.
- Visualize the radiolabeled lipids using a phosphorimager or by exposing the plate to autoradiography film.
- Quantify the reduction in the synthesis of specific lipid species in the **Bio-AMS**-treated samples compared to the control.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: In Vitro Activity of **Bio-AMS**

Compound	BirA IC50 (nM)	Mtb H37Rv MIC (µM)	MDR-Mtb Strain X MIC (µM)	XDR-Mtb Strain Y MIC (µM)
Bio-AMS	[Insert Value]	[Insert Value]	[Insert Value]	[Insert Value]
Control Drug	[Insert Value]	[Insert Value]	[Insert Value]	[Insert Value]

Table 2: Intracellular Efficacy of **Bio-AMS** against *M. tuberculosis* in Macrophages

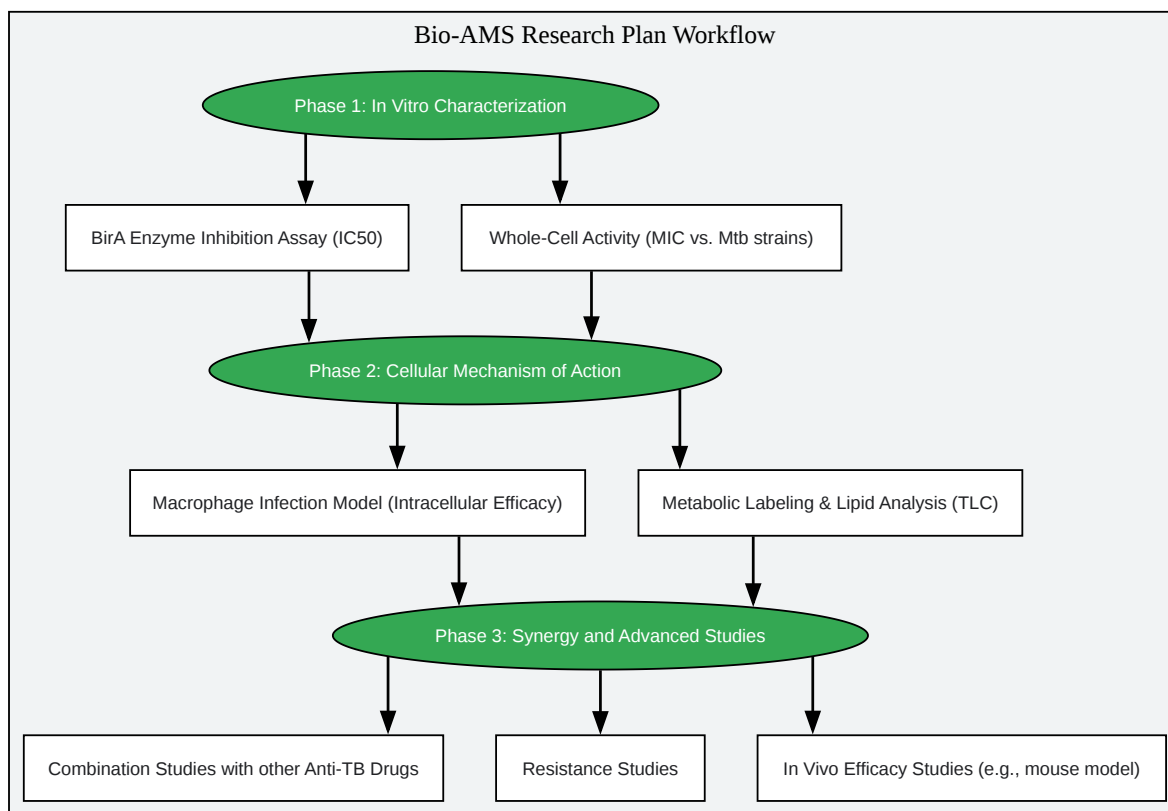
Treatment	Concentration (µM)	Log10 CFU Reduction (± SD)
Vehicle Control	-	0
Bio-AMS	[Conc. 1]	[Insert Value]
Bio-AMS	[Conc. 2]	[Insert Value]
Bio-AMS	[Conc. 3]	[Insert Value]
Control Drug	[Conc. X]	[Insert Value]

Table 3: Effect of **Bio-AMS** on [^{14}C]acetate Incorporation into Mycobacterial Lipids

Lipid Fraction	Vehicle Control (% of Total Counts)	Bio-AMS Treated (% of Total Counts)	Fold Change
Fatty Acid Methyl Esters (FAMES)	[Insert Value]	[Insert Value]	[Insert Value]
Mycolic Acid Methyl Esters (MAMES)	[InsertValue]	[Insert Value]	[Insert Value]

Mandatory Visualization

Experimental Workflow Diagram



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Caption: A logical workflow for the research and development of **Bio-AMS**.

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